

Isamoltane Hemifumarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isamoltane hemifumarate

Cat. No.: B15618341

Get Quote

Abstract

Isamoltane hemifumarate is a psychoactive compound with notable antagonistic activity at the 5-HT1B receptor and additional affinity for β -adrenergic receptors. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and quantitative binding data are presented to support its use in neuroscience and drug development research.

Chemical and Physical Properties

Isamoltane hemifumarate is the hemifumarate salt of isamoltane. Its chemical and physical properties are summarized below.

Property	Value	Citation(s)
CAS Number	874882-92-5	[1][2][3][4][5][6][7]
Molecular Weight	332.4 g/mol	[1][2][3][6]
Molecular Formula	C16H22N2O2 · ½C4H4O4	[1][2][6]
Chemical Name	1-(2-(1H-pyrrol-1- yl)phenoxy)-3- (isopropylamino)propan-2-ol hemifumarate	[1]



Note: Some sources may cite alternative CAS numbers for isamoltane or its salts. The CAS number 874882-92-5 is the most consistently reported for the hemifumarate form.

Pharmacological Profile

Isamoltane is characterized by its potent and selective antagonism of the serotonin 5-HT1B receptor. It also exhibits affinity for β -adrenergic receptors, contributing to its complex pharmacological profile.

Quantitative Binding and Functional Data

The binding affinities and functional potencies of isamoltane at its primary targets have been determined through various in vitro assays.

Target Receptor	Assay Type	Ligand/Para meter	Value (nM)	Species	Citation(s)
5-HT1B Receptor	Radioligand Binding	IC50	39	Rat	[6][7]
5-HT1A Receptor	Radioligand Binding	IC50	1070	Rat	[7]
β- Adrenoceptor	Radioligand Binding	IC50	8.4	Rat	[6][7]

Signaling Pathways

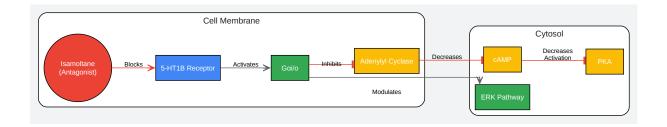
Isamoltane exerts its effects by modulating intracellular signaling cascades downstream of the 5-HT1B and β -adrenergic receptors.

5-HT1B Receptor Signaling

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, $G\alpha i/o$. As an antagonist, isamoltane blocks the downstream effects of agonist binding. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA)



activity.[8] Additionally, 5-HT1B receptor activation can modulate the extracellular signal-regulated kinase (ERK) pathway.[8][9][10]

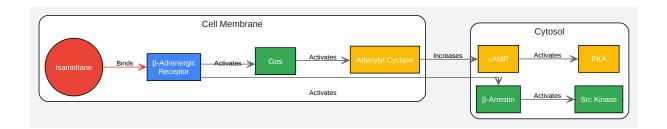


Click to download full resolution via product page

5-HT1B Receptor Signaling Pathway

β-Adrenergic Receptor Signaling

β-Adrenergic receptors are also GPCRs, but they primarily couple to the stimulatory G-protein, Gαs.[11] Isamoltane's affinity for these receptors suggests it can also modulate this pathway. The canonical β-adrenergic signaling cascade involves the activation of adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA.[12] A non-canonical, G-protein-independent pathway involving β-arrestin and Src kinase has also been described.[12] [13]



Click to download full resolution via product page



β-Adrenergic Receptor Signaling

Experimental Protocols

The pharmacological properties of isamoltane have been elucidated through a variety of experimental techniques. Below are descriptions of the key methodologies.

Radioligand Binding Assays

- Objective: To determine the binding affinity (IC50, Ki) of isamoltane for its target receptors.
- Methodology:
 - Membrane Preparation: Homogenized tissue or cells expressing the receptor of interest are centrifuged to isolate the cell membrane fraction.
 - Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]ICYP for 5-HT1B receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (isamoltane).
 - Separation: The reaction is terminated by rapid filtration through glass fiber filters,
 separating the bound from the unbound radioligand.
 - Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
 - Data Analysis: The concentration of isamoltane that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vivo Assessment of Anxiolytic Activity

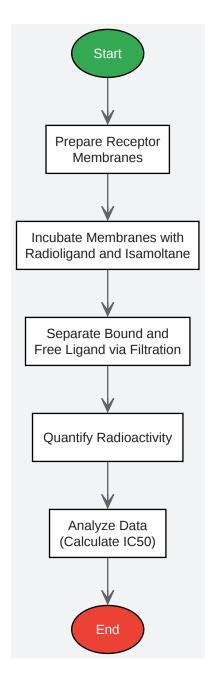
- Objective: To evaluate the anxiolytic-like effects of isamoltane in animal models.
- Methodology (Elevated Plus Maze):
 - Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.
 - Procedure: Rodents are administered isamoltane or a vehicle control. After a set period,
 the animal is placed in the center of the maze and allowed to explore for a defined time.



- Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
- Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.





Click to download full resolution via product page

Receptor Binding Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Isamoltane hemifumarate | CAS 874882-92-5 | Tocris Bioscience [tocris.com]
- 4. Isamoltane hemifumarate | 874882-92-5 | ZJB88292 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel signaling pathway through the beta-adrenergic receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isamoltane Hemifumarate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618341#isamoltane-hemifumarate-cas-number-and-molecular-weight]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com